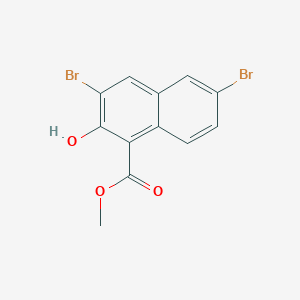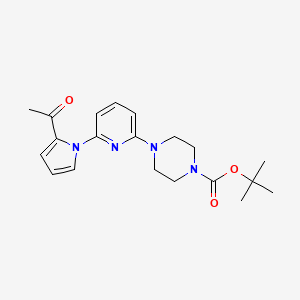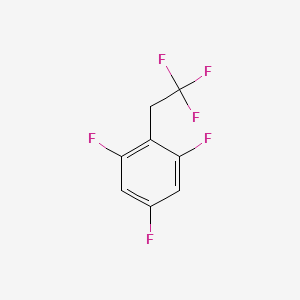![molecular formula C12H15BrN2O3S B1389713 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phényl]-acétamide CAS No. 1138445-71-2](/img/structure/B1389713.png)
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phényl]-acétamide
Vue d'ensemble
Description
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide is a chemical compound with the molecular formula C12H15BrN2O3S and a molecular weight of 347.23 g/mol . This compound is known for its unique structure, which includes a bromine atom, a pyrrolidinylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1-pyrrolidinylsulfonyl)aniline and bromoacetyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Reaction Mechanism: The bromoacetyl bromide reacts with 4-(1-pyrrolidinylsulfonyl)aniline to form the desired product through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be oxidized using oxidizing agents like potassium permanganate.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinylsulfonyl group play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by blocking the substrate binding site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide can be compared with other similar compounds, such as:
2-Bromo-N-[4-(morpholinylsulfonyl)phenyl]-acetamide: This compound has a morpholinylsulfonyl group instead of a pyrrolidinylsulfonyl group, which may affect its chemical reactivity and biological activity.
2-Bromo-N-[4-(piperidinylsulfonyl)phenyl]-acetamide: The piperidinylsulfonyl group in this compound provides different steric and electronic properties compared to the pyrrolidinylsulfonyl group.
2-Bromo-N-[4-(azetidinylsulfonyl)phenyl]-acetamide: The azetidinylsulfonyl group introduces a different ring size and conformation, which can influence the compound’s interactions with molecular targets.
Propriétés
IUPAC Name |
2-bromo-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3S/c13-9-12(16)14-10-3-5-11(6-4-10)19(17,18)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDKIZZGIBRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-[6-(ethylsulfonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]-1-ethanone](/img/structure/B1389633.png)




![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)




